molecular formula C7H16N4O2 B1673340 L-Homoarginine CAS No. 156-86-5

L-Homoarginine

Cat. No. B1673340
CAS RN: 156-86-5
M. Wt: 188.23 g/mol
InChI Key: QUOGESRFPZDMMT-YFKPBYRVSA-N
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Description

L-Homoarginine is a non-proteinogenic alpha-amino acid . It is structurally equivalent to a one-methylene group-higher homolog of arginine and to the guanidino derivative of lysine . L-Homoarginine is the naturally-occurring enantiomer . Physiologically, homoarginine increases nitric oxide (NO) supply and betters endothelial functions in the body, with a particular correlation and effect towards cardiovascular outcome and mortality .


Synthesis Analysis

Homoarginine is formed as a derivative from lysine through reactions similar to those of the urea cycle . In its synthesis, ornithine is replaced by lysine . Ornithine transcarbamylase is the main enzyme for homoarginine synthesis . The production of homoarginine is based around the activity of this enzyme .


Molecular Structure Analysis

L-Homoarginine is a structural homologue of L-Arginine . The difference between these two structures is that L-Homoarginine has an additional methylene (CH2) group on its main carbon chain .


Chemical Reactions Analysis

L-Homoarginine can increase the availability of nitric oxide, and this is the basis of many of its functions . It can serve as a substrate for NO synthase itself . It can also inhibit arginase, an enzyme that competes with NO synthase for arginine .


Physical And Chemical Properties Analysis

L-Homoarginine is a white crystalline powder . It has a density of 1.39 g/cm³ . Its boiling point is 414.1 °C . It is soluble in water . The vapor pressure is 1.06x10-6 mmHg at 25°C . The refractive index (nD) is 1.586 .

Scientific Research Applications

  • Biochemistry and Physiology

    • L-Homoarginine (hArg) is a non-essential cationic amino acid that may be synthesized from lysine catabolism or the transamination of its precursor, Arginine . It plays important roles in pathophysiological conditions, endothelial functions, and energy metabolic processes in different organs .
    • The synthesis of L-hArg involves the use of ornithine transcarbamoylase (OTC), an enzyme from the urea cycle, or arginine: glycine amidinotransferase (AGAT), an enzyme from the creatine biosynthesis pathway .
    • The concentrations of L-hArg in the body are related to different disease conditions such as Type 2 Diabetes mellitus, cardiovascular and cerebrovascular diseases, chronic kidney diseases, intrauterine growth restriction (IUGR), and preeclampsia (PE) in pregnancy disorders, and even mortality .
  • Pharmacology

    • L-Homoarginine may play a role in regulating the metabolism of its structural homologue L-arginine via multiple pathways (including nitric oxide synthase) in animals .
    • Accurate measurement of hArg is essential for studying its synthesis and utilization by cells and the whole body .
    • A method for analysis of hArg in biological samples by high-performance liquid chromatography involving precolumn derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) as the thiol has been described .
  • Biochemical Research

    • L-Homoarginine is an inhibitor of alkaline phosphatase isoenzymes .
    • It is also an inhibitor of cellular transport of arginine by a sodium-independent high affinity y+ transporter .
    • The substitution of homoarginine for arginine or lysine renders proteins resistant to proteolysis by trypsin .
  • Microbiology

    • L-Homoarginine is a growth inhibitor of Staphylococcus aureus, Escherichia Coli, and Candida albicans, indicating it inhibits particular microbial growth and germination pathways .
    • It is assumed to be an antimetabolite of arginine. Many studies have shown that it acts as a competitive inhibitor in most cases, but there are also controversial studies showing that it is also an organ-specific, non-competitive inhibitor as well .
  • Toxicology

    • Studies have shown that L-Homoarginine is toxic when targeting Insecta and Rattus norvegicus .
    • In its inhibition, it is also often found in occurrences with the lungs, cervix, testis and is an inhibitor of bone and liver-specific alkaline phosphatase enzymes .
  • Cardiovascular Research

    • L-Homoarginine increases nitric oxide (NO) supply and betters endothelial functions in the body, with a particular correlation and effect towards cardiovascular outcome and mortality .
    • The association of low L-Homoarginine levels with adverse cardiovascular events and mortality has proposed the idea of nutritional supplementation to rescue pathways inversely associated with cardiovascular health .
  • Nutritional Supplementation

    • L-Homoarginine can increase the availability of nitric oxide, and this is the basis of many of its functions . It can serve as a substrate for NO synthase itself. It can also inhibit arginase, an enzyme that competes with NO synthase for arginine .
    • The association of low L-Homoarginine levels with adverse cardiovascular events and mortality has proposed the idea of nutritional supplementation to rescue pathways inversely associated with cardiovascular health .
  • Cancer Research

    • L-Homoarginine is found in occurrences with murine osteosarcoma cell proliferation . This suggests a potential role in cancer research, although more studies are needed to confirm this.
  • Metabolic Pathophysiology

    • Over the last decades, amino acids increasingly attracted scientific attention because of their proposed interactions with pathways in metabolic and cardiovascular pathophysiology .

Safety And Hazards

L-Homoarginine should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .

Future Directions

There is emerging evidence that homoarginine might exert cardioprotective effects . This suggests future research directions for the translation of our knowledge of arginine metabolism and pathology into routine clinical care . Despite the close but opposite associations of hArg and ADMA with disease in adults, children, and adolescents, the underlying biochemical processes are largely unknown, presumably not restricted to NO, and warrant deeper investigation .

properties

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOGESRFPZDMMT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=C(N)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926980
Record name N~6~-Carbamimidoyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Homoarginine

CAS RN

156-86-5, 13094-78-5
Record name L-Homoarginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoarginine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-homoarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N~6~-Carbamimidoyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOARGININE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213 - 215 °C
Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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